4-Diazobenzenesulfonamide

Description

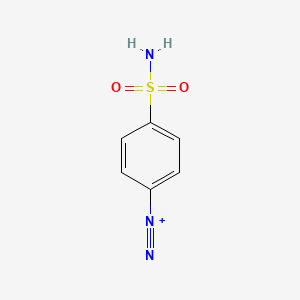

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-sulfamoylbenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N3O2S/c7-9-5-1-3-6(4-2-5)12(8,10)11/h1-4H,(H2,8,10,11)/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWSUBYKGXOIOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+]#N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N3O2S+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50162208 | |

| Record name | 4-Diazobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14289-29-3 | |

| Record name | 4-Diazobenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014289293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Diazobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50162208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of 4 Diazobenzenesulfonamide

The following table summarizes the key chemical properties of 4-Diazobenzenesulfonamide.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 4547-68-6 (related to p-chlorobenzene-sulphonyl azide) |

| Molecular Formula | C₆H₅N₃O₂S |

| Molecular Weight | 199.2 g/mol |

| Physical State | Typically prepared in solution as an intermediate. |

Note: Data for the isolated solid may vary as it is often generated in situ for immediate use. byjus.comijprajournal.com

Synthetic Methodologies for 4 Diazobenzenesulfonamide and Analogues

Diazotization of Aminobenzenesulfonamide Precursors

Diazotization is the process of converting a primary aromatic amine to a diazonium salt. numberanalytics.com This reaction is fundamental in organic synthesis for the preparation of a wide array of compounds. numberanalytics.com

Classical Diazotization Protocols (e.g., Sodium Nitrite (B80452) and Acidic Medium)

The traditional method for diazotizing aminobenzenesulfonamide precursors, such as sulfanilamide (B372717), involves the use of sodium nitrite (NaNO₂) in an acidic medium, typically hydrochloric acid (HCl). studycorgi.comresearchgate.net This reaction is usually carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, which can be explosive. numberanalytics.com The acidic environment is crucial, with an optimal pH range of 1-3, to generate the necessary nitrosating agent, nitrous acid (HNO₂), from sodium nitrite. nih.gov

The reaction proceeds by the reaction of the primary aromatic amine with the nitrosating agent to form a diazonium salt. This diazonium salt of sulfanilamide, 4-diazobenzenesulfonamide, can then be used in subsequent reactions, such as azo coupling, to produce dyes like Prontosil. studycorgi.com

Table 1: Classical Diazotization of Sulfanilamide

| Reagents | Conditions | Product |

|---|

This interactive table summarizes the classical diazotization protocol for sulfanilamide.

Utilization of Specific Sulfonamide Derivatives (e.g., Sulfanilamide, Metanilamide)

The diazotization reaction is applicable to various aminobenzenesulfonamide isomers. Sulfanilamide (p-aminobenzenesulfonamide) is a common starting material for the synthesis of sulfa drugs. studycorgi.com The process involves the diazotization of the amino group to form a diazonium salt, which is a key intermediate. studycorgi.com Similarly, other isomers like metanilamide (m-aminobenzenesulfonamide) can undergo diazotization.

The synthesis of N-substituted 2-aminobenzenesulfonamides often starts from 2-nitrobenzenesulfonyl chloride, which is reacted with an amine, followed by the reduction of the nitro group to an amine. rsc.org This amino group is then available for diazotization. rsc.org

Polymer-Supported Nitrite Reagents in Diazotization

To enhance safety and simplify the reaction process, polymer-supported nitrite reagents have been developed as an alternative to traditional methods. rsc.orgacs.org These reagents, often used in combination with an acid like p-toluenesulfonic acid, facilitate the diazotization of aminobenzamides and aminobenzenesulfonamides under milder conditions. rsc.orgresearchgate.netnih.govrsc.org

This method allows for the one-pot synthesis of various heterocyclic compounds and is compatible with a wide range of functional groups. rsc.orgnih.govrsc.org The use of a polymer-supported reagent can lead to shorter reaction times and allows the reaction to proceed at room temperature or even 0 °C, which is a significant advantage over the classical, low-temperature protocol. rsc.org

Controlled Generation of Aryl Diazonium Sulfonamides

Given the potential instability of diazonium salts, methods for their controlled generation are crucial for both safety and reaction efficiency.

In Situ Generation Strategies for Enhanced Safety and Efficiency

In situ generation, where the diazonium salt is generated and consumed in the same reaction vessel, is a preferred strategy to avoid the isolation of potentially explosive intermediates. researchgate.net This approach is particularly well-suited for continuous flow chemistry and microreactor technology. numberanalytics.com

Continuous flow reactors offer precise control over reaction parameters such as temperature and residence time, significantly improving safety and efficiency. numberanalytics.comresearchgate.net Microreactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, which is critical for managing the exothermic nature of diazotization. numberanalytics.com These technologies enable the safe and scalable production of aryl diazonium sulfonamides. researchgate.net

Exploration of Alternative Nitrosating Agents

While sodium nitrite is the most common nitrosating agent, research has explored alternatives to improve reaction efficiency and reduce waste. numberanalytics.com These include:

Tert-butyl nitrite (tBuONO) : This agent is compatible with DNA-tethered arylamines and allows for diazotization under mild conditions. nih.gov

Nitrosylsulfuric acid : Another alternative that has been investigated to enhance reaction efficiency. numberanalytics.com

Other nitrosating agents : A variety of other agents such as dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), and nitrosyl chloride (NOCl) can also be used, particularly in non-aqueous conditions. numberanalytics.comnih.gov

The choice of the nitrosating agent can be tailored to the specific substrate and desired reaction conditions, offering greater flexibility in the synthesis of this compound and its analogues. numberanalytics.com

Table 2: Alternative Nitrosating Agents

| Nitrosating Agent | Typical Application Conditions |

|---|---|

| Tert-butyl nitrite (tBuONO) | Mild, DNA-compatible reactions |

| Nitrosylsulfuric acid | To improve reaction efficiency |

This interactive table provides a summary of alternative nitrosating agents and their applications.

Multi-Component Reactions Involving Aryl Diazonium Sulfonamides

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules from simple starting materials in a single step. When aryl diazonium sulfonamides are employed in these reactions, they open up avenues to novel and structurally diverse compounds, particularly N-sulfonyl amidines and other nitrogen-containing heterocycles.

Synthesis of N-Sulfonyl Amidines via Nitrilium Ion Intermediates

A notable method for the synthesis of N-sulfonyl amidines involves a three-component reaction between an aryl diazonium salt, a sulfonamide, and a nitrile. researchgate.net This process hinges on the in-situ generation of a highly reactive nitrilium ion intermediate. The reaction is initiated by the interaction of the aryl diazonium salt with the nitrile, which forms the N-arylnitrilium ion. This intermediate is then trapped by a sulfonamide, leading to the formation of the desired N-sulfonyl amidine derivative. researchgate.net

This strategy has proven effective for a variety of aryl diazonium salts, sulfonamides, and nitriles, demonstrating its versatility. researchgate.net The reaction proceeds under mild conditions and offers a direct route to a class of compounds that are of significant interest in medicinal chemistry. Mechanistic studies suggest that the secondary amine can play a dual role, acting as both a C1 source for the amidine group and as an aminating agent. nih.gov

Recent advancements have also explored metal-free conditions for this transformation, enhancing its appeal from a green chemistry perspective. nih.gov Furthermore, the nitrilium ion intermediate can be intercepted by other nucleophiles, such as indole, to produce different classes of compounds like indolyl imines, highlighting the synthetic utility of this intermediate. researchgate.net

Three-Component Coupling Strategies

Building on the principles of multi-component reactions, three-component coupling strategies provide a convergent approach to complex molecular architectures. These reactions often involve the formation of multiple new bonds in a single, orchestrated sequence. For instance, a copper-catalyzed three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been developed for the synthesis of N-sulfonyl amidines. mdpi.com This reaction proceeds through an N-sulfonylketenimine intermediate, which is generated via a copper-catalyzed cycloaddition/ring-opening sequence and is subsequently trapped by the sulfonyl hydrazine (B178648). mdpi.com

Another example involves the reaction of aryl diazonium salts, nitriles, and styrenes under transition-metal-free conditions. This divergent approach generates N-aryl nitrilium intermediates that react with styrenes to form 3,4-dihydroquinolinium salts. These intermediates can then be selectively converted to either functionalized tetrahydroquinolines or quinolines. sci-hub.se Such strategies showcase the power of MCRs to rapidly build molecular complexity from simple and readily available starting materials.

Cycloaddition Reactions in the Synthesis of Azole-Based Sulfonamides

Cycloaddition reactions are a powerful tool for the construction of heterocyclic rings. In the context of sulfonamide chemistry, [3+2] cycloadditions have emerged as a key strategy for synthesizing azole-based sulfonamides, which are prevalent scaffolds in medicinal chemistry.

[3+2] Cycloaddition with Novel Diazomethane (B1218177) Sulfonamide Reagents

Researchers have developed novel CH-diazomethane sulfonamide reagents that serve as versatile building blocks in [3+2] cycloaddition reactions. chemistryviews.org These reagents, which carry both a sulfonamide group and a diazomethane moiety, can be prepared through a multi-step synthesis. chemistryviews.org A key development in their synthesis is the use of a "sulfonyl-azide-free" (SAFE) diazo transfer reaction, which avoids the handling of potentially explosive sulfonyl azides. thieme-connect.comresearchgate.net

These diazomethane sulfonamide reagents readily react with various dipolarophiles, such as alkynes and their synthetic equivalents, to produce pyrazole (B372694) sulfonamides. chemistryviews.orgresearchgate.net The reaction proceeds with good to excellent yields and allows for the introduction of diverse substituents on the pyrazole ring. researchgate.net This methodology has been successfully applied to the synthesis of medicinally important pyrazole-3-sulfonamides and has been instrumental in exploring the chemical space around carbonic anhydrase inhibitors. researchgate.net

Furthermore, intramolecular [3+2] cycloaddition of in situ generated CH-diazomethane sulfonamides carrying propargylic groups has been shown to yield novel pyrazole-fused five-membered sultams. researchgate.net This intramolecular variant provides access to complex, fused heterocyclic systems that are of interest for biological screening. researchgate.net

Derivatization of Sulfonamide Moieties in Diazonium Chemistry

The sulfonamide group itself can be a site for further chemical modification, adding another layer of diversity to the molecules synthesized from this compound and its analogues. Derivatization of the sulfonamide moiety can be used to tune the physicochemical properties of a molecule, modulate its biological activity, or attach it to other molecular scaffolds.

The synthesis of various sulfonamide derivatives often begins with the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.eg This fundamental reaction can be adapted to introduce a wide range of functional groups. For example, reacting 4-sulfamoyl benzoic acid with various amines and amino acids has been used to generate a series of benzamides incorporating 4-sulfamoyl moieties, which have been investigated as carbonic anhydrase inhibitors. researchgate.net

In the context of diazonium chemistry, the sulfonamide group can be incorporated into more complex structures through multi-step synthetic sequences. For instance, the diazotization of sulfadiazine, followed by coupling with active methylene (B1212753) compounds, leads to hydrazine derivatives that can be cyclized to form pyrazole derivatives. researchgate.net This highlights how the sulfonamide moiety can be carried through a series of transformations to ultimately become part of a larger, more complex heterocyclic system. Additionally, tandem reactions like the acylation-Smiles rearrangement of sulfonamides with phenylacetyl chlorides can produce benzhydryl derivatives, showcasing the versatility of the sulfonamide group in C-C bond-forming reactions. acs.org

Reaction Mechanisms and Reactivity Pathways of Aryl Diazonium Sulfonamides

Electrophilic Aromatic Substitution Mechanisms

The diazonium group of 4-diazobenzenesulfonamide is a weak electrophile that can react with highly activated aromatic systems in what are known as azo coupling reactions. This reactivity is fundamental to the synthesis of azo dyes.

Role of Diazonium Salts as Electrophiles in Coupling Reactions

Aryl diazonium salts, including this compound, serve as key electrophiles in electrophilic aromatic substitution reactions. The diazonium group (-N₂⁺) is a potent electron-withdrawing group, which makes the terminal nitrogen atom electrophilic. However, it is a relatively weak electrophile compared to other species used in electrophilic aromatic substitution, such as nitronium ions (NO₂⁺) or acylium ions. Consequently, it only reacts with aromatic rings that are highly activated by potent electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups. The higher reactivity of aryl diazonium salts in these coupling reactions allows for transformations to occur under mild conditions, often at low temperatures.

The synthesis of the antibacterial agent Prontosil from sulfanilamide (B372717) is a classic example that illustrates the electrophilic nature of a diazonium salt derived from a sulfonamide. In this process, sulfanilamide is first diazotized to form the this compound cation. This diazonium salt then acts as the electrophile in a subsequent coupling reaction.

Azo Coupling Mechanisms with Activated Aromatic Systems

The mechanism of azo coupling involves the electrophilic attack of the diazonium salt, such as this compound, on an electron-rich coupling agent, typically a phenol (B47542) or an arylamine. The reaction is a classic example of electrophilic aromatic substitution.

For the reaction to proceed, the aromatic ring of the coupling partner must be sufficiently activated. The general mechanism proceeds as follows:

Electrophilic Attack: The terminal nitrogen of the diazonium cation attacks the electron-rich aromatic ring of the coupling partner. This attack is typically directed to the para position relative to the activating group, unless this position is already occupied, in which case the attack occurs at the ortho position.

Formation of a Sigma Complex: The attack results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge is delocalized across the aromatic ring and the activating group.

Deprotonation: A weak base, such as water or the conjugate base of the acid used in the diazotization step, removes a proton from the carbon atom that was attacked by the diazonium ion. This restores the aromaticity of the ring and yields the final azo-coupled product.

In the synthesis of Prontosil, this compound couples with m-phenylenediamine. The -N=N- group of the diazonium salt couples with an amino group of the m-phenylenediamine, leading to the formation of the final azo compound.

Nitrogen Extrusion Pathways

A significant portion of the chemistry of this compound involves reactions where the diazonium group is replaced, and molecular nitrogen (N₂) is released. This loss of a stable nitrogen molecule is a strong thermodynamic driving force for these reactions. These transformations can proceed through thermal or photochemical decomposition, often involving radical or cationic intermediates.

Thermal and Photochemical Decomposition Mechanisms

Aryl diazonium salts are known to be thermally unstable, and some can decompose explosively when isolated and dried. However, diazonium salts with counterions like tetrafluoroborate (B81430) are often more stable. Thermal decomposition can be initiated by heating the diazonium salt, leading to the cleavage of the C-N bond and the release of nitrogen gas. This process can generate a highly reactive aryl cation. The use of low- or non-polar solvents can facilitate the thermal decomposition of aryldiazonium tetrafluoroborates at lower temperatures.

Photochemical decomposition is an alternative method for initiating nitrogen extrusion. Irradiation with light, including visible light, can induce the cleavage of the C-N bond. The photolysis of aryldiazonium salts can proceed from the singlet excited state to form a singlet aryl cation, or via intersystem crossing to a triplet state, which then fragments to a triplet aryl cation. The specific pathway and the resulting intermediates can be influenced by the substituents on the aromatic ring and the reaction conditions. This photochemical decomposition is the basis for the diazo printing process.

Radical Pathways in Deaminative Transformations

While heterolytic cleavage leading to aryl cations is a common pathway, homolytic cleavage of the C-N bond can also occur, generating an aryl radical and a nitrogen molecule. This radical pathway is particularly relevant in certain deaminative transformations. For instance, the reduction of an aryl diazonium salt with hypophosphorous acid (H₃PO₂) to replace the diazonium group with a hydrogen atom is believed to proceed through a radical mechanism.

Recent advances in organic synthesis have increasingly utilized the generation of radical intermediates from aryl diazonium salts through thermal, photochemical, or electrochemical methods. These radical intermediates can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of diazonium salts.

Mechanisms of Sandmeyer-Type Reactions

The Sandmeyer reaction is a cornerstone of diazonium salt chemistry, providing a method to replace the diazonium group with a halide (Cl, Br) or a cyano group, using a copper(I) salt as a catalyst. The reaction mechanism is thought to involve a single-electron transfer (SET) from the copper(I) salt to the diazonium ion.

The generally accepted mechanism for the Sandmeyer reaction is as follows:

Single-Electron Transfer: Copper(I) donates an electron to the diazonium salt, reducing it to an aryl diazo radical and oxidizing copper(I) to copper(II).

Nitrogen Extrusion: The unstable aryl diazo radical rapidly loses a molecule of nitrogen to form an aryl radical.

Atom or Group Transfer: The aryl radical then abstracts a halide or cyanide from the copper(II) complex, regenerating the copper(I) catalyst and forming the final aryl halide or aryl nitrile product.

This catalytic cycle allows for the efficient conversion of an arylamine, via its diazonium salt, into an aryl halide or nitrile. This transformation is particularly valuable in the synthesis of polysubstituted aromatic compounds where direct electrophilic substitution is not feasible or gives the wrong regioisomer.

Nucleophilic Addition and Displacement Reactions

The diazonium group is a potent electrophile, making aryl diazonium salts susceptible to attack by a wide range of nucleophiles. sci-hub.se These reactions can proceed with or without the retention of the dinitrogen moiety.

Addition to Terminal Nitrogen

While the most common fate of aryl diazonium ions involves the loss of dinitrogen gas, they can also undergo reactions where the N₂ group is retained. In the presence of strong aromatic nucleophiles, such as phenols and anilines, the diazonium ion acts as a nitrogen electrophile. sci-hub.se This leads to nucleophilic attack on the terminal nitrogen atom, forming an azo coupling product. This reaction is fundamental to the synthesis of azo dyes. The electrophilicity of the diazonium ion is crucial for this transformation.

Trapping of Nitrilium Ion Intermediates

Aryl diazonium salts can react with nitriles to generate highly reactive N-arylnitrilium ion intermediates. sci-hub.seresearchgate.net This process involves the nucleophilic attack of the nitrile on the aryl cation precursor, leading to the formation of the nitrilium ion. sci-hub.se This intermediate is a powerful electrophile and can be trapped by various nucleophiles, including sulfonamides. researchgate.netresearchgate.net

A notable application is the three-component reaction of an aryl diazonium salt, a sulfonamide, and a nitrile (such as acetonitrile) to produce N-sulfonyl amidine derivatives. researchgate.netresearchgate.net The proposed mechanism involves the in situ generation of the N-arylnitrilium ion, which is then intercepted by the sulfonamide nucleophile. researchgate.net This methodology allows for the synthesis of a diverse range of N-sulfonyl amidines by varying the aryl diazonium salt, sulfonamide, and nitrile components. researchgate.net This strategy has also been extended to use other nucleophiles, like indole, to trap the nitrilium ion intermediate. researchgate.net

This reaction pathway offers a transition-metal-free approach to constructing complex nitrogen-containing molecules from simple, readily available precursors under mild conditions. acs.org

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and nickel, catalyze a variety of transformations of aryl diazonium sulfonamides and their derivatives, often proceeding through denitrogenative pathways.

Denitrogenative Insertion Reactions of Benzannulated Triazole Precursors

Benzannulated triazoles, such as 1,2,3-benzotriazin-4(3H)-ones and benzothiatriazine-1,1(2H)-dioxides, are stable heterocyclic compounds that can be synthesized from ortho-substituted anilines, which are precursors to the corresponding diazonium salts. rsc.org These triazoles serve as versatile precursors in denitrogenative reactions catalyzed by transition metals. rsc.orgnih.gov

Nickel(0) complexes have been shown to catalyze the denitrogenative insertion reactions of these triazoles with unsaturated partners like alkenes, alkynes, and allenes. rsc.org For example, 1,2,3-benzotriazin-4(3H)-ones react with 1,3-dienes in the presence of a nickel(0)/phosphine catalyst to yield 3,4-dihydroisoquinolin-1(2H)-ones. acs.org The proposed mechanism involves the oxidative insertion of nickel(0) into the triazinone ring, which triggers the extrusion of dinitrogen gas (denitrogenation) to form a five-membered azanickelacyclic intermediate. acs.org Subsequent insertion of the unsaturated molecule into the nickel-carbon bond, followed by reductive elimination or amidation, affords the final heterocyclic product. acs.orgnih.gov

The reactivity in these nickel-catalyzed annulation reactions can be influenced by the substituents on the benzotriazinone nitrogen atom. acs.org

| Precursor | Catalyst System | Unsaturated Partner | Product Type | Ref. |

| 1,2,3-Benzotriazin-4(3H)-one | Ni(0)/Phosphine | 1,3-Diene | 3,4-Dihydroisoquinolin-1(2H)-one | acs.org |

| 1,2,3-Benzotriazin-4(3H)-one | Ni(0) | Alkyne | 1(2H)-Isoquinolone | nih.govacs.org |

| 1,2,3-Benzotriazin-4(3H)-one | Ni(0)/Phosphine | Alkene | 3-Substituted 3,4-dihydroisoquinolin-1(2H)-one | acs.org |

Palladium-Catalyzed Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling reactions. researchgate.net While specific examples focusing directly on this compound are specialized, the principles of palladium-catalyzed reactions with aryl diazonium salts and sulfonamides are well-established. sci-hub.seuwindsor.ca

Palladium catalysts are effective for denitrogenative cross-coupling reactions. For instance, benzannulated triazoles can undergo palladium-catalyzed denitrogenation and subsequent reaction with isocyanides to prepare 3-isoindolin-1-ones. rsc.org Similarly, reaction with alkynes can yield o-alkynylated benzamides. rsc.org The general mechanism for these cross-coupling reactions typically involves an oxidative addition, transmetalation (if applicable), and reductive elimination sequence. researchgate.net

Palladium-catalyzed C-N cross-coupling, or Buchwald-Hartwig amination, is a powerful method for forming bonds between aryl halides and amines or amides, including sulfonamides. uwindsor.ca This methodology is crucial for synthesizing N-aryl sulfonamides, a common motif in pharmaceuticals. thieme-connect.com The catalytic system usually consists of a palladium precursor, a ligand (often a phosphine), and a base. uwindsor.ca

Nickel-Catalyzed Transformations

Nickel catalysis offers a cost-effective and highly effective alternative to palladium for many transformations. thieme-connect.com Nickel-catalyzed reactions of aryl diazonium sulfonamide precursors are particularly useful for constructing complex molecular architectures. rsc.orgacs.org

As discussed previously (Section 4.4.1), nickel(0) complexes are proficient in catalyzing denitrogenative annulation reactions of 1,2,3-benzotriazin-4(3H)-ones with various unsaturated compounds. acs.orgacs.org These reactions provide efficient routes to isoquinolones and related heterocyclic systems. nih.govacs.org

Furthermore, nickel catalysis is employed for C-N cross-coupling reactions to form sulfonamides. thieme-connect.com Methods have been developed for the nickel-catalyzed sulfonamidation of aryl halides and boronic acids. thieme-connect.comnih.gov For instance, a redox-neutral nickel(II)-catalyzed reaction has been reported for the synthesis of sulfinates from (hetero)aryl boronic acids using DABSO as a sulfur dioxide surrogate, which can then be converted to sulfonamides. acs.org Another approach utilizes photosensitized nickel catalysis for the C-N bond formation between sulfonamides and aryl electrophiles, proceeding via an excited Ni(II) complex. nih.gov

| Reaction Type | Catalyst System | Reactants | Product | Ref. |

| Denitrogenative Annulation | Ni(0)/Phosphine | 1,2,3-Benzotriazin-4(3H)-one, Alkene/Alkyne | Dihydroisoquinolone/Isoquinolone | acs.orgacs.org |

| Sulfination | NiBr₂·(glyme), Phenanthroline ligand | (Hetero)aryl boronic acid, DABSO | Aryl sulfinate salt | acs.org |

| C-N Cross-Coupling | Nickel/Photocatalyst | Sulfonamide, Aryl halide | N-Aryl sulfonamide | nih.gov |

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of aryl diazonium sulfonamides, including this compound, is governed by kinetic and thermodynamic factors that dictate the rate and feasibility of their transformations. These reactions, particularly the cleavage of the C-N bond and subsequent loss of dinitrogen (N₂), are of significant interest due to the versatility of the resulting aryl cation or radical intermediates in synthesis. shu.ac.ukacs.org Understanding the kinetics provides insight into the reaction mechanism, while thermodynamic analysis reveals the energy changes associated with the process.

Reaction Rate Determination Methodologies

The rate of reaction for aryl diazonium sulfonamides can be determined by monitoring the change in concentration of reactants or products over time. researchgate.net A variety of analytical techniques are employed for this purpose, each suited to different reaction conditions and intermediates.

Common methodologies include:

Spectrophotometry: UV-Visible spectroscopy is a widely used technique for tracking the decomposition of diazonium salts. shu.ac.uk The diazonium ion has a characteristic chromophore that absorbs in the UV-Vis spectrum. As the reaction proceeds, the disappearance of this absorption band or the appearance of a new band corresponding to a product can be measured over time to calculate the reaction rate. ijprajournal.com For rapid reactions, stopped-flow spectroscopy can be utilized to measure kinetics on a millisecond timescale. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a reaction mixture at various time points. shu.ac.uk By taking aliquots from the reaction at set intervals, the concentration of the starting aryl diazonium sulfonamide and its decomposition products can be accurately determined, allowing for the calculation of reaction rates. researchgate.net

Gas Evolution: In reactions where dinitrogen gas is a product, the rate of its evolution can be measured using a gas burette or a pressure transducer. This method provides a direct measure of the reaction progress.

Electrochemical Methods: Techniques such as potentiometry can be used to determine the thermodynamic parameters of redox reactions involving diazonium salts by measuring the electromotive force (EMF) of an electrochemical cell at different temperatures. u-szeged.hu

The choice of method depends on the specific reaction being studied. For instance, the rate of azo coupling reactions can be monitored by the appearance of the highly colored azo product using a spectrophotometer. ijprajournal.com For radical reactions, Electron Spin Resonance (ESR) spectroscopy may be used to detect and quantify radical intermediates.

Table 1: Methodologies for Reaction Rate Determination of Aryl Diazonium Sulfonamides

| Methodology | Principle | Typical Application | Reference |

|---|---|---|---|

| UV-Visible Spectroscopy | Monitors change in absorbance of reactants or products over time. | Measuring the disappearance of the diazonium ion or appearance of a colored product. | shu.ac.ukijprajournal.com |

| Stopped-Flow Analysis | Rapidly mixes reactants and monitors changes on a millisecond scale. | Studying fast reactions, such as excited-state quenching or rapid decomposition. | nih.gov |

| HPLC | Separates and quantifies components of a reaction mixture at different times. | Determining concentration changes of specific reactants and products in complex mixtures. | shu.ac.uk |

| Gas Volumetry | Measures the volume of gas (N₂) evolved over time. | Monitoring decomposition reactions where N₂ is the only gaseous product. | |

| Electrochemical Analysis | Measures cell potential to derive thermodynamic data. | Determining Gibbs energy, enthalpy, and entropy of redox processes. | u-szeged.hu |

Activation Energy and Transition State Analysis

The kinetic and thermodynamic stability of this compound is intrinsically linked to its activation energy (Ea) and the structure of its transition state. Activation energy represents the minimum energy required for the C-N bond to cleave and initiate the reaction, typically leading to the formation of an aryl cation or radical and stable dinitrogen gas. wikipedia.orgbyjus.com

Activation Energy Determination

The activation energy is experimentally determined by measuring the reaction rate constant (k) at various temperatures. The relationship between the rate constant, temperature, and activation energy is described by the Arrhenius equation :

k = A e-Ea/RT

where:

k is the rate constant

A is the pre-exponential factor (related to collision frequency and orientation)

Ea is the activation energy

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature (in Kelvin)

By plotting the natural logarithm of the rate constant (ln k) versus the inverse of the temperature (1/T), a straight line is obtained. The slope of this line is equal to -Ea/R, from which the activation energy can be calculated. fsu.edulibretexts.org This "two-point form" of the Arrhenius equation can also be used if rate constants at two different temperatures are known. fsu.edu

Thermodynamic parameters such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡) can be determined using the Eyring equation , which is derived from transition state theory:

k = (κkBT/h) e-ΔG‡/RT

where ΔG‡ is the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡), kB is the Boltzmann constant, h is the Planck constant, and κ is the transmission coefficient (usually assumed to be 1). wikipedia.org These parameters provide deeper insight into the transition state. A positive ΔS‡ suggests a more disordered transition state compared to the reactants (e.g., a dissociative mechanism), while a negative ΔS‡ suggests a more ordered transition state (e.g., an associative mechanism).

Transition State Analysis

The nature of the transition state in aryl diazonium salt reactions is influenced by several factors:

Substituents: Electron-donating groups on the aryl ring can stabilize the developing positive charge in a heterolytic cleavage, lowering the activation energy for forming an aryl cation. Conversely, electron-withdrawing groups tend to destabilize the cation but can influence radical pathways. shu.ac.ukcore.ac.uk

Solvent: The solvent plays a crucial role. Polar solvents can stabilize ionic intermediates, favoring a heterolytic (Sₙ1-like) pathway. core.ac.uk In non-polar solvents or in the presence of radical initiators, a homolytic pathway generating an aryl radical may be preferred. shu.ac.uk

Counterion: The stability of the diazonium salt is also affected by the counterion. Less nucleophilic counterions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) lead to more stable, isolable salts compared to those with more nucleophilic counterions like chloride (Cl⁻). shu.ac.uk

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling the reaction pathway. researchgate.net These calculations can locate the transition state structure, compute its energy, and provide a theoretical value for the activation energy, helping to distinguish between different possible mechanisms (e.g., Sₙ1, Sₙ2, or radical pathways). researchgate.net

While specific experimental data for this compound is not detailed in the surveyed literature, kinetic studies on analogous compounds provide valuable benchmarks. For example, the excited-state quenching of para-nitrobenzenediazonium tetrafluoroborate, a structurally related compound, has been measured, demonstrating the application of these kinetic principles.

Table 2: Representative Kinetic Data for an Aryl Diazonium Salt This table shows quenching rate constants for the excited-state electron transfer from a photosensitizer to an aryl diazonium derivative, indicating very fast reaction rates.

| Quencher | Quenching Rate Constant (k_q) (M⁻¹s⁻¹) | Technique | Reference |

| para-nitrobenzenediazonium tetrafluoroborate | 10.2 x 10⁹ | Time-resolved spectroscopy | nih.gov |

Table 3: Illustrative Calculation of Activation Energy (Ea) This table provides a hypothetical example to illustrate how activation energy is determined from rate constants measured at different temperatures.

| Temperature (K) | Rate Constant (k) (s⁻¹) | 1/T (K⁻¹) | ln(k) |

| 298 | 1.0 x 10⁻⁵ | 0.003356 | -11.51 |

| 308 | 3.0 x 10⁻⁵ | 0.003247 | -10.41 |

| 318 | 8.5 x 10⁻⁵ | 0.003145 | -9.37 |

| 328 | 2.3 x 10⁻⁴ | 0.003049 | -8.38 |

| Calculated Ea | 85 kJ/mol |

Advanced Applications in Chemical Synthesis

Construction of Complex Aromatic and Heterocyclic Systems

4-Diazobenzenesulfonamide serves as a valuable precursor for the synthesis of a variety of complex aromatic and heterocyclic structures, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Azo Dyes and Pigments for Research Colorants

Azo dyes are a prominent class of organic colorants characterized by the presence of one or more azo (–N=N–) groups. The synthesis of these dyes is a classic application of diazonium salts, and this compound is a key starting material for producing sulfonated azo dyes. These dyes are often used as research colorants and indicators due to their pH-sensitive color changes and strong light absorption properties. unb.caorganic-chemistry.orgnih.gov

The general method involves an azo coupling reaction, which is an electrophilic aromatic substitution. wikipedia.org The 4-sulfonamidobenzenediazonium cation, generated from this compound, acts as the electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542), naphthol, or a compound with an active methylene (B1212753) group. wikipedia.orgscispace.comquestjournals.org The sulfonamide group often enhances the water solubility of the resulting dye and can improve its binding affinity to certain substrates like textile fibers. scispace.com

The reaction with phenols and naphthols typically occurs at the para-position of the hydroxyl group unless it is already substituted, in which case ortho-coupling is observed. wikipedia.org The reaction is usually carried out in a cooled, alkaline solution. cuhk.edu.hklibretexts.org For instance, the coupling of diazotized sulfanilic acid (a closely related compound) with β-naphthol yields the well-known dye, Acid Orange 7. A similar reaction with this compound would produce a structurally analogous sulfonamide-containing dye.

The coupling with active methylene compounds, such as β-ketoesters or malononitrile, proceeds in a similar fashion, typically in a buffered, slightly acidic to neutral medium, to yield azo compounds that can exist in tautomeric forms. questjournals.org

Table 1: Examples of Azo Dyes Synthesized from Diazonium Salts

| Diazonium Salt Precursor | Coupling Component | Resulting Dye Class/Name | Color |

| 4-Aminophenol | Naphthalen-2-ol | Hydroxyphenylazo-naphthol | Intense Orange-Red cuhk.edu.hk |

| Aniline (B41778) | Phenylamine | Aniline Yellow | Yellow libretexts.org |

| Sulfanilic Acid | N,N-Dimethylaniline | Methyl Orange | Orange in acid, Yellow in base |

| p-Amino benzoic acid | Malononitrile | Arylazo malononitrile | Yellowish Green questjournals.org |

Preparation of Benzannulated Triazoles and Thiadiazines

Benzannulated triazoles and thiadiazines are important heterocyclic scaffolds in medicinal chemistry. While direct synthesis from this compound is not extensively documented, its chemical properties suggest potential pathways for their formation.

For instance, the synthesis of 1,2,3-benzothiadiazine-1,1-dioxides can be achieved from 2-aminobenzenesulfonamides through diazotization followed by intramolecular cyclization. researchgate.netmdpi.combeilstein-journals.orgresearchgate.netrsc.org Although this compound itself would not directly yield a benzannulated system, its derivatives with an appropriate ortho-substituent could undergo such transformations. The reactivity of the diazonium group could be harnessed to first introduce a functionality that then participates in the cyclization to form the thiadiazine ring.

Similarly, the synthesis of benzotriazoles often involves the diazotization of an ortho-phenylenediamine derivative. A hypothetical route could involve the transformation of the sulfonamide group of this compound or a derivative into a group that can be converted to an amino group, followed by functionalization of the ortho position and subsequent diazotization and cyclization.

Formation of N-Sulfonyl Amidines and Related Structures

N-Sulfonyl amidines are a class of compounds with significant biological activities. mdpi.comnih.govresearchgate.netbeilstein-journals.orgrsc.org The synthesis of these compounds can be achieved through various methods, with one prominent route involving the reaction of sulfonyl azides with amines or enamines. mdpi.comnih.govresearchgate.netbeilstein-journals.org

This compound can be readily converted to 4-acetamidobenzenesulfonyl chloride, which upon reaction with sodium azide (B81097), would yield 4-acetamidobenzenesulfonyl azide. This azide is a key precursor for N-sulfonyl amidines. The reaction typically proceeds via a copper-catalyzed three-component reaction of the sulfonyl azide, a terminal alkyne, and an amine, or through direct reaction with amines under thermal or photolytic conditions. mdpi.comnih.gov A Pd-catalyzed carbonylation/cycloaddition/decarboxylation cascade of sulfonyl azides with amides also yields N-sulfonyl amidines. researchgate.net

Table 2: General Methods for the Synthesis of N-Sulfonyl Amidines from Sulfonyl Azides

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Sulfonyl azide, Terminal alkyne, Amine | Copper catalyst | N-Sulfonyl amidine | mdpi.com |

| Sulfonyl azide, Amine | Transition metal-free, reflux | N-Sulfonyl amidine | nih.gov |

| Sulfonyl azide, Amide, CO | Palladium catalyst | N-Sulfonyl amidine | researchgate.net |

| Heteroaromatic thioamide, Sulfonyl azide | Varies (e.g., reflux in n-propanol) | Heterocyclic N-sulfonyl amidine | beilstein-journals.org |

Synthesis of Bridged Nitrogen Heterocyclic Systems

The synthesis of bridged nitrogen heterocyclic systems is a complex area of organic chemistry. There is currently no direct, documented evidence of the use of this compound in the construction of such systems. However, the versatile reactivity of the diazonium group could potentially be employed in multi-step synthetic sequences to build up the necessary precursors for intramolecular cyclization reactions that form bridged systems. For example, the diazonium group could be replaced by a group capable of participating in a Diels-Alder or a radical cyclization reaction to form a bicyclic core. Further functionalization and ring-closing reactions could then lead to a bridged nitrogen heterocycle. This remains a hypothetical application requiring further research.

Introduction of Diverse Functional Groups

The diazonium group of this compound is an excellent leaving group (as N₂) and can be replaced by a wide variety of functional groups through substitution reactions. This makes it a valuable intermediate for introducing functionality onto an aromatic ring that would be difficult to install by other means.

Halogenation (Fluorination, Chlorination, Bromination, Iodination)

The replacement of the diazonium group with a halogen is a well-established and powerful transformation in aromatic chemistry.

Fluorination: The introduction of fluorine is typically achieved via the Balz-Schiemann reaction. wikipedia.orgjk-sci.comnih.govnumberanalytics.comscientificupdate.com In this process, the diazonium salt is treated with fluoroboric acid (HBF₄) to precipitate the diazonium tetrafluoroborate (B81430) salt. Gentle heating of this isolated salt then results in the substitution of the diazonium group with fluorine. wikipedia.orgscientificupdate.com While this is a classic method, modern variations may use other fluoride (B91410) sources or conduct the reaction in a single pot to avoid the isolation of the potentially explosive diazonium salt. nih.gov

Chlorination and Bromination: The Sandmeyer reaction is the most common method for introducing chlorine or bromine. wikipedia.orglscollege.ac.inmnstate.edubyjus.commasterorganicchemistry.com This reaction involves treating the diazonium salt solution with copper(I) chloride (CuCl) or copper(I) bromide (CuBr), respectively. wikipedia.org The reaction proceeds through a radical mechanism and is generally high-yielding. byjus.com

Iodination: The introduction of iodine does not typically require a copper catalyst. Simply treating the diazonium salt solution with potassium iodide (KI) is usually sufficient to effect the substitution. The iodide ion is a strong enough nucleophile to displace the diazonium group directly.

The halogenated sulfonamides produced by these reactions are important building blocks in medicinal chemistry, as the introduction of halogens can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. nih.govtandfonline.comgoogle.commdpi.comnih.gov

Table 3: Halogenation Reactions of Aryl Diazonium Salts

| Reaction Name | Halogen Introduced | Reagent(s) | Key Features |

| Balz-Schiemann Reaction | Fluorine (F) | 1. HBF₄ 2. Heat | Often requires isolation of the diazonium tetrafluoroborate salt. wikipedia.orgscientificupdate.com |

| Sandmeyer Reaction | Chlorine (Cl) | CuCl | Copper(I) catalyzed radical mechanism. wikipedia.orgbyjus.com |

| Sandmeyer Reaction | Bromine (Br) | CuBr | Copper(I) catalyzed radical mechanism. wikipedia.orgbyjus.com |

| Iodination | Iodine (I) | KI | Does not typically require a catalyst. |

Cyanation

The replacement of the diazonium group with a cyano group, a transformation known as the Sandmeyer reaction, is a powerful method for introducing a nitrile functionality onto an aromatic ring. The cyano group is a valuable synthetic handle, as it can be further converted into carboxylic acids, amides, or amines. This reaction is typically mediated by copper(I) cyanide.

The cyanation of an aryldiazonium salt proceeds via a radical mechanism initiated by the copper(I) catalyst. The process allows for the efficient synthesis of aryl nitriles, which are important precursors in the pharmaceutical and materials science industries.

Table 1: Representative Conditions for Cyanation of Aryldiazonium Salts

| Catalyst/Reagent | Solvent | Temperature (°C) | Typical Yield |

|---|---|---|---|

| Copper(I) Cyanide (CuCN) | Aqueous | 60-100 | Good to Excellent |

| Potassium Cyanide (KCN) / CuSO₄ | Aqueous | 60-100 | Good |

Note: This table represents typical conditions for the Sandmeyer cyanation reaction. Specific conditions for this compound may vary.

Recent advancements have also explored palladium-catalyzed cyanation reactions, which can offer milder reaction conditions and broader substrate scope. chemistryviews.org Furthermore, newer, safer cyanation agents are being developed to replace highly toxic traditional cyanide sources. chemistryviews.org

Hydroxylation

The diazonium group of this compound can be readily replaced by a hydroxyl group to form the corresponding phenol, 4-hydroxybenzenesulfonamide. This reaction is a fundamental transformation in organic synthesis. wikipedia.org The most common method involves heating the aqueous solution of the diazonium salt. The nitrogen gas is liberated, and the aryl cation formed reacts with water to yield the phenol.

This hydroxylation process is crucial for accessing phenol derivatives that may be difficult to synthesize through other routes. numberanalytics.com In biochemistry, similar transformations are often catalyzed by enzymes known as hydroxylases, highlighting the importance of this functional group. wikipedia.org

Table 2: General Conditions for Hydroxylation of Aryldiazonium Salts

| Reagent | Solvent | Conditions |

|---|---|---|

| H₂O / H₂SO₄ | Water | Heat (often >100°C) |

Note: This table represents general conditions for the hydroxylation of aryldiazonium salts. Specific conditions can be optimized.

Deaminative Functionalization of Anilines

The conversion of anilines, such as sulfanilamide (B372717), into a wide array of functionalized aromatic compounds via a diazonium salt intermediate is known as deaminative functionalization. nih.govnih.gov This strategy leverages the excellent leaving group ability of dinitrogen (N₂) to facilitate the introduction of various substituents. Amines are abundant and serve as key building blocks, and their deaminative functionalization represents a powerful tool for molecular diversification. nih.govresearchgate.net This approach allows for the direct interconversion of the amino group into functionalities like halides, phosphates, thioethers, and alcohols. nih.gov

The reactions of this compound, such as hydroxylation or cyanation, lead to the formation of substituted arylsulfonic acid derivatives. wikipedia.org For instance, hydroxylation yields 4-hydroxybenzenesulfonamide. These compounds are a class of organosulfur compounds with significant applications. wikipedia.org Arylsulfonic acids and their derivatives are used in the synthesis of dyes, pharmaceuticals, and as catalysts in organic reactions. wikipedia.orgdrugbank.com The sulfonation process itself is a key electrophilic aromatic substitution reaction used to produce aryl sulfonic acids on a large scale. wikipedia.org The versatility of the diazonium intermediate allows for the synthesis of a wide range of these derivatives from a common aniline precursor.

Beyond simple substitution, the diazonium group can be replaced with more complex functionalities.

Chlorosulfonylation: While less common than the Sandmeyer reaction, methods exist to convert an aryldiazonium salt into an arylsulfonyl chloride. This can be achieved by reacting the diazonium salt with sulfur dioxide in the presence of a copper catalyst. This provides a direct route to sulfonyl chlorides, which are themselves important intermediates for the synthesis of sulfonamides and sulfonate esters.

Fluorination: The introduction of a fluorine atom onto the aromatic ring can be accomplished via the Balz-Schiemann reaction. In this process, the diazonium salt is first converted to a diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻) by treatment with fluoroboric acid (HBF₄). This salt is typically stable and can be isolated. Gentle heating of the dried diazonium tetrafluoroborate salt results in the decomposition to the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. This reaction is one of the most effective methods for introducing fluorine into an aromatic system.

Formation of Arylsulfonic Acids and Derivatives

Synthetic Utility in Multi-Step Organic Synthesis

The reactions of this compound and related diazonium salts are not merely academic curiosities; they are integral steps in the synthesis of complex organic molecules. savemyexams.comyoutube.com The ability to sequentially introduce and then transform functional groups is the essence of multi-step synthesis. udel.edu

For example, the synthesis of a complex pharmaceutical might begin with a readily available aniline derivative. researchgate.net The amino group can be used to direct other substitutions on the aromatic ring before being converted to a diazonium salt. This diazonium salt can then be transformed into a halide via the Sandmeyer reaction. This newly introduced halide can then participate in a subsequent palladium-catalyzed cross-coupling reaction to build a more complex carbon skeleton. researchgate.net This strategic use of deaminative functionalization allows chemists to construct intricate molecular architectures from simple starting materials. libretexts.org

Spectroscopic and Analytical Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The resulting spectrum is a unique signature of the molecule's functional groups. For 4-diazobenzenesulfonamide, the key functional groups are the diazonium group (–N₂⁺), the sulfonamide group (–SO₂NH₂), and the para-substituted benzene (B151609) ring.

The most characteristic absorption band for an aryldiazonium salt is the N≡N stretching vibration. core.ac.uk This bond is formally a triple bond and, due to the positive charge, exhibits a strong, sharp absorption at a high wavenumber, typically in the range of 2200-2300 cm⁻¹. core.ac.ukresearchgate.net For benzenediazonium (B1195382) ions, this band has been reported near 2260-2290 cm⁻¹. core.ac.ukacs.org The presence of a strong electron-withdrawing substituent at the para position, such as the sulfonamide group, is expected to shift this frequency to the higher end of the range, potentially around 2260-2280 cm⁻¹. oup.com

The sulfonamide group gives rise to several characteristic bands. The most prominent are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically very strong. These are expected in the regions of 1370–1330 cm⁻¹ (asymmetric) and 1180–1160 cm⁻¹ (symmetric). The S-N stretching vibration is found in the 940-900 cm⁻¹ range. rsc.org The N-H stretching of the unsubstituted sulfonamide (-NH₂) would appear as two bands in the 3400-3200 cm⁻¹ region.

The para-substituted aromatic ring shows characteristic C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1600-1450 cm⁻¹ region, and out-of-plane C-H bending vibrations around 850-800 cm⁻¹, which are indicative of 1,4-disubstitution. researchgate.net The aryl carbon-nitrogen (Ar-N) bond stretching vibration for aryldiazonium cations typically appears in the 1300-1400 cm⁻¹ region. oup.com

Table 1: Predicted FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | -SO₂NH₂ | 3400 - 3200 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium-Weak |

| N≡N Stretch | -N₂⁺ | 2300 - 2260 | Strong, Sharp |

| Aromatic C=C Stretch | Benzene Ring | 1600 - 1450 | Medium-Weak |

| Asymmetric S=O Stretch | -SO₂NH₂ | 1370 - 1330 | Strong |

| Ar-N Stretch | Ar-N₂⁺ | 1400 - 1300 | Medium |

| Symmetric S=O Stretch | -SO₂NH₂ | 1180 - 1160 | Strong |

| S-N Stretch | -SO₂NH₂ | 940 - 900 | Medium |

| p-Substituted C-H Bend (out-of-plane) | Benzene Ring | 850 - 800 | Strong |

Raman Spectroscopy for Molecular Vibrations Analysis

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Vibrations that result in a change in polarizability are Raman active. Symmetrical vibrations, which may be weak or absent in FTIR, are often strong in Raman spectra.

For this compound, the N≡N triple bond stretch is highly polarizable and thus gives a very strong and characteristic signal in the Raman spectrum. Studies on various aryldiazonium salts have consistently shown this peak to be in the 2285-2305 cm⁻¹ range. ifremer.fr For a related compound, 4-sulfobenzene diazonium salt, a strong N≡N stretching vibration was observed at 2308 cm⁻¹. researchgate.netresearchgate.net

The symmetric stretching of the benzene ring is also typically a strong feature in Raman spectra, appearing around 1600 cm⁻¹. ifremer.fr The symmetric S=O stretch of the sulfonamide group, expected around 1160 cm⁻¹, should also be Raman active. The C-N stretching mode coupled with ring breathing modes can also be observed. ifremer.fr The analysis of various phenyl-derivatives has shown that a strong band related to CH in-plane bending and C-N stretching modes in the 1073-1080 cm⁻¹ range is a signature of phenyl derivatives originating from aryldiazonium salts. ifremer.fr

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|---|

| N≡N Stretch | -N₂⁺ | 2310 - 2285 | Very Strong |

| Aromatic Ring Stretch | Benzene Ring | 1610 - 1585 | Strong |

| Symmetric S=O Stretch | -SO₂NH₂ | 1180 - 1160 | Medium-Strong |

| CH in-plane bend / C-N Stretch | Ar-H / Ar-N | 1080 - 1070 | Strong |

| Ring Breathing Mode | Benzene Ring | ~840 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the chemical environment and connectivity of protons in a molecule. In this compound, the key signals are from the aromatic protons and the amine protons of the sulfonamide group.

The para-substituted benzene ring will give rise to a characteristic AA'BB' spin system. Due to the magnetic non-equivalence of the protons ortho and meta to a given substituent, this system often appears as two distinct doublets, especially at higher magnetic field strengths. stackexchange.com Both the diazonium group (-N₂⁺) and the sulfonamide group (-SO₂NH₂) are electron-withdrawing. The diazonium group is one of the strongest electron-withdrawing groups, leading to significant deshielding of the aromatic protons. Consequently, the signals for these protons are expected to be shifted downfield in the aromatic region, likely between 8.0 and 9.0 ppm. oregonstate.edulibretexts.org The protons ortho to the highly deshielding diazonium group (H-2, H-6) would be expected at a lower field than the protons ortho to the sulfonamide group (H-3, H-5).

The two protons of the -NH₂ group are chemically equivalent and would typically appear as a broad singlet. Its chemical shift can be variable (typically 2-5 ppm) and is dependent on factors like solvent, concentration, and temperature due to hydrogen bonding.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| H-2, H-6 (ortho to -N₂⁺) | 8.5 - 8.8 | Doublet (d) | 2H | ~8-9 (³JHH) |

| H-3, H-5 (ortho to -SO₂NH₂) | 8.1 - 8.3 | Doublet (d) | 2H | ~8-9 (³JHH) |

| -NH₂ | Variable (e.g., 2-5) | Broad Singlet (br s) | 2H | N/A |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon atoms in a molecule. Due to the symmetry of the para-substituted ring in this compound, four distinct signals are expected in the aromatic region of the spectrum. pressbooks.pub

The chemical shifts are influenced by the electronic effects of the substituents. pressbooks.pub The two quaternary carbons, C-1 (attached to the diazonium group) and C-4 (attached to the sulfonamide group), will not be directly bonded to any protons and will typically show weaker signals. The C-1 carbon, attached to the strongly electron-withdrawing diazonium group, is expected to be significantly deshielded. The C-4 carbon, attached to the sulfonyl group, will also be downfield. The two sets of equivalent methine carbons (C-2/C-6 and C-3/C-5) will appear in the typical aromatic region of 120-150 ppm. oregonstate.edu The signals for C-2/C-6 are expected to be further downfield than C-3/C-5 due to their proximity to the diazonium group.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-4 (ipso to -SO₂NH₂) | 145 - 150 |

| C-3, C-5 (ortho to -SO₂NH₂) | 128 - 132 |

| C-2, C-6 (ortho to -N₂⁺) | 133 - 137 |

| C-1 (ipso to -N₂⁺) | 120 - 125 |

Advanced NMR Techniques for Stereochemical and Conformational Studies

While this compound is a relatively rigid molecule without complex stereochemistry, advanced 2D NMR techniques are invaluable for unambiguous assignment of the ¹H and ¹³C signals. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.govcolumbia.edu An HSQC spectrum would show cross-peaks connecting the ¹H signal at ~8.6 ppm to the ¹³C signal of C-2/C-6, and the ¹H signal at ~8.2 ppm to the ¹³C signal of C-3/C-5, thus confirming their assignments.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals correlations between protons and carbons over two or three bonds. uobasrah.edu.iqemerypharma.com This is particularly useful for identifying the quaternary carbons. For example, the protons at H-2/H-6 would show a three-bond correlation (³J_CH) to the C-4 carbon (ipso-to-SO₂NH₂) and a two-bond correlation (²J_CH) to the C-1 carbon (ipso-to-N₂⁺). Similarly, the H-3/H-5 protons would show correlations to both C-1 and C-4. These correlations provide definitive evidence for the connectivity of the entire aromatic ring. researchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment shows correlations between protons that are close to each other in space, irrespective of their bonding connectivity. researchgate.net For a simple molecule like this compound, NOESY would primarily show correlations between adjacent aromatic protons (e.g., between H-2 and H-3), confirming the assignments made by other methods.

These advanced techniques, used in concert, allow for the complete and confident structural characterization of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical tool used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For this compound, with a molecular formula of C₆H₅N₃O₂S, the expected molecular weight is approximately 199.2 g/mol . In a mass spectrum, this would correspond to the molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺, depending on the ionization technique used.

Upon ionization, the this compound molecule undergoes predictable fragmentation. The diazonium group is highly labile and readily cleaves to release a neutral nitrogen molecule (N₂), a characteristic loss of 28 mass units. tsijournals.com This fragmentation is a key identifier for diazonium compounds. Further fragmentation of the resulting phenylsulfonyl cation can occur. Common fragmentation pathways for aromatic sulfonamides include the loss of sulfur dioxide (SO₂) and cleavage of the carbon-sulfur and sulfur-nitrogen bonds. researchgate.netnih.gov

A proposed fragmentation pattern is detailed in the table below.

Table 1: Proposed Mass Spectrometry Fragmentation for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragment Lost |

|---|---|---|

| 199 | [C₆H₅N₂SO₂NH₂]⁺ | - |

| 171 | [C₆H₅SO₂NH₂]⁺ | N₂ |

| 155 | [C₆H₅SO₂]⁺ | N₂, NH |

| 92 | [C₆H₄NH₂]⁺ | N₂, SO₂ |

| 77 | [C₆H₅]⁺ | N₂, SO₂NH₂ |

| 65 | [C₅H₅]⁺ | N₂, SO₂NH₂, C |

This table is based on theoretical fragmentation patterns of related aromatic diazonium and sulfonamide compounds. tsijournals.comresearchgate.netnih.gov

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule, which is useful for both characterization and stability analysis. nih.govresearchgate.net

The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to electronic transitions within its chromophores: the benzene ring, the diazonium group, and the sulfonamide group. nih.govnih.gov The aromatic ring gives rise to intense absorptions due to π → π* transitions. The diazonium group and the sulfonamide group, containing non-bonding electrons (n-electrons), can exhibit lower intensity n → π* transitions. nih.gov

The formation of charge-transfer complexes between diazonium ions and other aromatic substrates can lead to new absorption bands in the visible region, often recognizable by a change in color. arkat-usa.org Aromatic diazonium salts typically show absorption in the UV range, and their spectra can be influenced by the solvent and substituents on the aromatic ring. njit.eduresearchgate.netresearchgate.net

Table 2: Typical Electronic Transitions for this compound

| Transition Type | Chromophore | Approximate Wavelength (λmax) |

|---|---|---|

| π → π* | Benzene Ring | ~200-280 nm |

| n → π* | Diazonium Group (-N₂⁺) | ~300-400 nm |

| n → π* | Sulfonamide Group (-SO₂NH₂) | ~250-300 nm |

These values are estimates based on typical absorptions for the given chromophores. nih.govnjit.edu

UV-Vis spectroscopy is also an effective method for studying the stability of this compound. libretexts.orghirosaki-u.ac.jp The diazonium group is known to be thermally and photolytically unstable. Its degradation can be monitored by measuring the decrease in the absorbance of its characteristic n → π* transition band over time. This allows for the determination of the compound's shelf life and decomposition kinetics under various environmental conditions. libretexts.org

X-ray Crystallography for Absolute Structural Determination

The table below presents typical crystallographic data that would be obtained from such an analysis, using data from a related sulfonamide as an illustrative example.

Table 3: Illustrative X-ray Crystallography Data for a Benzenesulfonamide (B165840) Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | a = 18.69 Å, b = 10.56 Å, c = 8.11 Å |

| Volume (V) | 1600.3 ų |

| Molecules per Unit Cell (Z) | 4 |

| Calculated Density | 1.251 g/cm³ |

Data is for N-allyl-N-benzyl-4-methylbenzenesulfonamide and serves as an example of the type of information generated. nsf.gov

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a compound. This data is used to confirm the empirical formula and assess the purity of a synthesized sample. nih.govyoutube.com For a newly synthesized compound, the experimental percentages are expected to agree with the calculated theoretical values to within a narrow margin, typically ±0.4%. nih.gov

The theoretical elemental composition of this compound (C₆H₅N₃O₂S) is calculated based on its molecular formula and the atomic weights of its constituent elements.

Table 4: Elemental Composition of this compound (C₆H₅N₃O₂S)

| Element | Symbol | Atomic Mass (amu) | Atoms in Formula | Total Mass (amu) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 36.17% |

| Hydrogen | H | 1.008 | 5 | 5.040 | 2.53% |

| Nitrogen | N | 14.007 | 3 | 42.021 | 21.10% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.06% |

| Sulfur | S | 32.06 | 1 | 32.06 | 16.10% |

| Total | 183.185 | 100.00% |

Calculations are based on standard atomic weights. libretexts.orghirosaki-u.ac.jpchemaxon.comman.ac.uk

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-diazobenzenesulfonamide, these calculations reveal details about its geometry, energy, and the distribution of its electrons, which are crucial for predicting its chemical behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Prediction

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing the geometry of molecules to find the most stable conformation, which corresponds to a local minimum on the potential energy surface. scm.comcrystalsolutions.eu The process involves calculating the energy and forces on each atom and then adjusting the atomic positions to minimize the total energy. mdpi.com Various functionals, such as B3LYP, BP86, and PBE, are used in DFT calculations, and the choice of functional can influence the accuracy of the results. rsc.org For instance, functionals that account for dispersion, like B97D and M06, can provide more accurate geometries for systems with weak interactions. rsc.org

In the context of this compound and related sulfonamide compounds, DFT calculations are employed to determine bond lengths, bond angles, and dihedral angles of the optimized structure. These geometric parameters are crucial for understanding the molecule's three-dimensional shape and steric properties. The total energy calculated through DFT provides a measure of the molecule's stability.

| Parameter | Value |

| S-N Bond Length | 1.65 Å |

| S=O Bond Length | 1.45 Å |

| C-S Bond Length | 1.78 Å |

| N≡N Bond Length | 1.10 Å |

| O-S-O Bond Angle | 120° |

| C-S-N Bond Angle | 108° |

HOMO-LUMO Energy Analysis for Chemical Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. chalcogen.ro The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting a molecule's chemical reactivity and stability. niscpr.res.inlew.ro A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. chalcogen.roniscpr.res.in

For sulfonamide derivatives, HOMO-LUMO analysis can identify the regions of the molecule most likely to participate in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack.

| Molecular Orbital | Energy (eV) |

| HOMO | -7.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 5.7 |

Fukui Functions and Natural Charge Analysis for Reactivity Sites

Fukui functions and natural charge analysis are computational tools used to pinpoint the most reactive sites within a molecule. derpharmachemica.com Natural Bond Orbital (NBO) analysis provides a method for calculating the distribution of electron density and deriving the natural atomic charges on each atom. derpharmachemica.com This information helps in understanding the electrostatic potential of the molecule and identifying atoms that are either electron-rich (nucleophilic) or electron-poor (electrophilic). derpharmachemica.com

The Fukui function is a local reactivity descriptor that quantifies the change in electron density at a specific point in the molecule when the total number of electrons is changed. niscpr.res.in It helps to identify the sites most susceptible to nucleophilic attack (where an electron is added) and electrophilic attack (where an electron is removed). niscpr.res.in For this compound, these analyses can predict which atoms in the diazonium and sulfonamide groups are the most likely to be involved in reactions.

| Atom | Natural Charge (e) | Fukui Index (f+) for Nucleophilic Attack | Fukui Index (f-) for Electrophilic Attack |

| N (terminal diazo) | +0.15 | 0.25 | 0.05 |

| N (internal diazo) | +0.05 | 0.10 | 0.15 |

| S (sulfonamide) | +1.20 | 0.30 | 0.02 |

| O (sulfonamide) | -0.65 | 0.08 | 0.20 |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the step-by-step process of chemical reactions. nih.govmdpi.com By simulating the reaction pathway, researchers can gain a detailed understanding of how reactants are converted into products, including the identification of transient species like transition states and intermediates. nih.gov

Transition State Characterization

A transition state is a high-energy, short-lived configuration of atoms that occurs during a chemical reaction as reactants are being converted into products. mit.edu It represents the "point of no return" in a reaction. mit.edu Computationally, a transition state is located as a first-order saddle point on the potential energy surface, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. mit.edu Characterizing the geometry and energy of the transition state is crucial for understanding the reaction's activation energy and rate. nih.gov Techniques like DFT can be used to calculate the structure and vibrational frequencies of the transition state. The presence of a single imaginary frequency in the vibrational analysis confirms that the structure is indeed a true transition state.

For reactions involving this compound, such as its decomposition or its participation in coupling reactions, identifying the transition state structures would reveal the precise atomic arrangements required for the reaction to proceed.

Energy Profile Determination

Computational methods like DFT are used to calculate the energies of all stationary points along the reaction pathway. rsc.org For a multi-step reaction, the energy profile can help identify the rate-determining step, which is the step with the highest activation energy. rsc.org In the context of this compound, an energy profile for a specific reaction would provide a quantitative measure of the energy barriers that must be overcome and the stability of any intermediates formed.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +25.3 |

| Intermediate | +5.7 |

| Transition State 2 | +18.9 |

| Products | -15.2 |

Molecular Recognition and Interaction Studies

Molecular recognition is fundamental to the biological activity of many compounds, describing the specific interaction between two or more molecules through noncovalent bonds. For a molecule like this compound, understanding these interactions is key to predicting its potential as an inhibitor or ligand for various receptors.

Computational chemistry offers powerful tools to analyze the noncovalent interactions that govern molecular recognition. For this compound, density functional theory (DFT) calculations can be employed to map the molecule's electrostatic potential (MEP). This analysis reveals the distribution of electron density and identifies regions susceptible to electrophilic and nucleophilic attack, which are crucial for forming interactions like hydrogen bonds.

The sulfonamide group (-SO₂NH₂) is a classic hydrogen bond donor (from the N-H) and acceptor (from the oxygens). The diazonium group (-N₂⁺) is a powerful electron-withdrawing group, which influences the electronic properties of the aromatic ring and the acidity of the sulfonamide proton, thereby modulating the strength of its hydrogen bonds. semanticscholar.org The aromatic ring itself can participate in hydrophobic interactions and π-stacking with complementary residues in a protein's active site. sparkl.me

Studies on related benzenesulfonamide (B165840) derivatives show that the sulfonamide moiety is critical for binding to many enzymes, often coordinating with a metal ion (like Zn²⁺ in carbonic anhydrases) and forming a network of hydrogen bonds with nearby amino acid residues. orientjchem.orgpearson.com Hydrophobic interactions involving the phenyl ring further stabilize the ligand-receptor complex. sparkl.me While specific studies on this compound are limited, its structural motifs suggest a similar pattern of interaction. The primary binding interactions would likely involve hydrogen bonds from the sulfonamide group and hydrophobic interactions from the benzene (B151609) ring.

Table 1: Potential Noncovalent Interactions of this compound

| Interaction Type | Potential Site on this compound | Interacting Partner (in a Receptor) |

| Hydrogen Bond Donor | Sulfonamide N-H | Carbonyl oxygen, hydroxyl group, or basic nitrogen of amino acid side chains (e.g., Asp, Glu, Ser, His) |